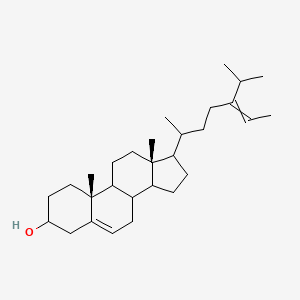
(24e)-Stigmasta-5,24(28)-dien-3alpha-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(24e)-Stigmasta-5,24(28)-dien-3alpha-ol is a naturally occurring sterol found in various plant sources. This compound is part of the larger family of phytosterols, which are known for their structural similarity to cholesterol. Phytosterols, including this compound, are recognized for their potential health benefits, particularly in lowering cholesterol levels and improving cardiovascular health.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (24e)-Stigmasta-5,24(28)-dien-3alpha-ol typically involves the extraction from plant sources followed by purification processes. One common method is the extraction from soybean oil, where the sterols are separated using solvent extraction and crystallization techniques. The reaction conditions often involve the use of organic solvents such as hexane or ethanol, and the process may be facilitated by heating and stirring to enhance the extraction efficiency.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale extraction from plant oils, followed by purification using techniques such as distillation, crystallization, and chromatography. The industrial process is designed to maximize yield and purity while minimizing the use of hazardous chemicals and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
(24e)-Stigmasta-5,24(28)-dien-3alpha-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can lead to the formation of saturated sterols.
Substitution: The hydroxyl group at the 3alpha position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
(24e)-Stigmasta-5,24(28)-dien-3alpha-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other sterol derivatives.
Biology: Studies have shown its potential in modulating cell membrane fluidity and function.
Medicine: It is investigated for its cholesterol-lowering effects and potential benefits in cardiovascular health.
Industry: The compound is used in the formulation of dietary supplements and functional foods aimed at improving heart health.
Wirkmechanismus
The mechanism of action of (24e)-Stigmasta-5,24(28)-dien-3alpha-ol involves its interaction with cholesterol metabolism pathways. It competes with cholesterol for absorption in the intestines, thereby reducing the overall cholesterol levels in the body. The molecular targets include enzymes involved in cholesterol biosynthesis and transport, such as HMG-CoA reductase and NPC1L1 transporter.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stigmasterol: Another phytosterol with a similar structure but differing in the position of double bonds.
Beta-Sitosterol: A widely studied phytosterol known for its cholesterol-lowering effects.
Campesterol: Similar in structure but with different biological activities.
Uniqueness
(24e)-Stigmasta-5,24(28)-dien-3alpha-ol is unique due to its specific double bond configuration, which may influence its biological activity and efficacy in lowering cholesterol levels compared to other phytosterols.
Eigenschaften
Molekularformel |
C29H48O |
|---|---|
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
(10R,13R)-10,13-dimethyl-17-(5-propan-2-ylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/t20?,23?,24?,25?,26?,27?,28-,29+/m0/s1 |
InChI-Schlüssel |
OSELKOCHBMDKEJ-GGOZWAHDSA-N |
Isomerische SMILES |
CC=C(CCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C |
Kanonische SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


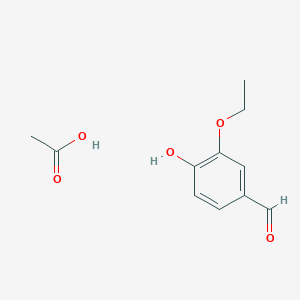
![Ethyl 3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14799365.png)
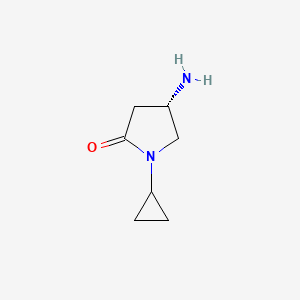
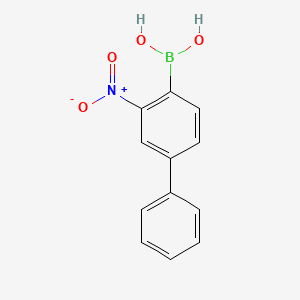
![[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B14799394.png)


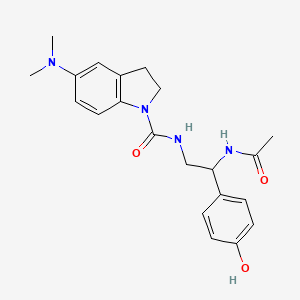
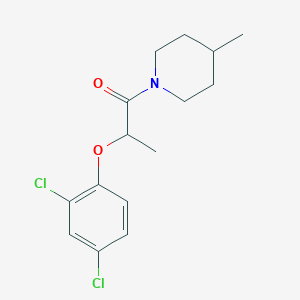
![Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium](/img/structure/B14799425.png)
![N-(2-methylsulfonothioyloxyethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14799433.png)
![2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B14799434.png)

![Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-](/img/structure/B14799442.png)
